molecular formula C13H10Cl2N2O2 B3369635 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 241800-51-1

5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3369635
CAS No.: 241800-51-1
M. Wt: 297.13 g/mol
InChI Key: XEECCMDPMRNEHA-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopropyl substituent at the 5-position, a 2,4-dichlorophenyl group at the 1-position, and a carboxylic acid moiety at the 4-position.

Properties

IUPAC Name

5-cyclopropyl-1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-8-3-4-11(10(15)5-8)17-12(7-1-2-7)9(6-16-17)13(18)19/h3-7H,1-2H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEECCMDPMRNEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 2,4-dichlorobenzoyl chloride to form the corresponding hydrazide, which is then cyclized to the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves the cyclization of cyclopropyl hydrazine with 2,4-dichlorobenzoyl chloride, followed by oxidation to introduce the carboxylic acid group. This synthetic route allows for the production of derivatives that can be tailored for specific applications.

Chemistry

In the field of chemistry, 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

These reactions can lead to the development of new compounds with desired properties.

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity
  • Anticancer Activity
  • Anti-inflammatory Activity

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Similar Pyrazole DerivativeS. aureus18

Anticancer Activity

The anticancer potential has been explored through studies demonstrating its ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in inflammation and cancer progression.

CompoundCancer Cell LineIC50 (µM)
This compoundA431 (Skin Cancer)<10
Control Drug (Doxorubicin)A4310.5

Anti-inflammatory Activity

The anti-inflammatory properties have also been documented, showing significant inhibition of inflammatory markers.

CompoundInflammatory ModelEffect (%) at 10 µM
This compoundCarrageenan-induced edema in mice61% TNF-α inhibition
Standard Drug (Dexamethasone)Carrageenan-induced edema in mice76% TNF-α inhibition

Similar Compounds

  • 1,2,4-Triazoles : Known for diverse biological activities.
  • Oxazoles : Another class with significant medicinal applications.

Uniqueness

This compound's specific substitution pattern imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound in various fields:

  • Antimicrobial Studies : Research conducted on pyrazole derivatives has shown promising results against resistant bacterial strains.
  • Cancer Research : Investigations into its anticancer properties have led to potential drug development pathways targeting specific cancer pathways.
  • Inflammation Models : Studies using animal models have demonstrated its efficacy in reducing inflammation markers compared to standard treatments.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align with several agrochemicals and bioactive molecules, particularly those containing dichlorophenyl groups, heterocyclic cores (pyrazole, triazole), and cyclopropane rings. Below is a comparative analysis based on substituents, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Known Applications References
5-Cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid Pyrazole Cyclopropyl, 2,4-dichlorophenyl, COOH Discontinued; potential R&D use
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) Cyclopropane 2,4-Dichlorophenyl, carbamoyl Plant growth regulator
Etaconazole (1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole 2,4-Dichlorophenyl, ethyl-dioxolane Agricultural fungicide
Propiconazole (1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole 2,4-Dichlorophenyl, propyl-dioxolane Broad-spectrum fungicide

Key Insights :

Structural Divergence: Pyrazole vs. Triazole Cores: The pyrazole ring in the target compound differs from triazole-based fungicides (e.g., etaconazole, propiconazole) in electronic distribution and hydrogen-bonding capacity. Pyrazoles generally exhibit lower basicity compared to triazoles, which may influence receptor binding or metabolic stability . Carboxylic Acid Functionality: The presence of a carboxylic acid group distinguishes the target compound from cyclanilide (carbamoyl substituent) and triazole fungicides (non-ionizable dioxolane groups). This moiety could enhance solubility or enable salt formation but may also limit membrane permeability .

Biological Relevance: The 2,4-dichlorophenyl group is a common pharmacophore in agrochemicals, contributing to hydrophobic interactions with fungal cytochrome P450 enzymes (e.g., in etaconazole and propiconazole) . Its absence in the target compound’s analogs (e.g., cyclanilide) correlates with divergent applications (plant growth regulation vs. antifungal activity).

Commercial Viability :

  • The discontinuation of the target compound contrasts with the sustained use of triazole derivatives (etaconazole, propiconazole), suggesting inferior efficacy, stability, or synthesis scalability. For example, triazole fungicides benefit from dioxolane groups that improve bioavailability and environmental persistence .

Research Findings and Limitations

No direct pharmacological or agrochemical data for the target compound are available in the provided evidence. However, inferences can be drawn:

  • Synthesis Challenges : The discontinued status may reflect difficulties in large-scale synthesis or purification, particularly with the sterically hindered cyclopropyl-pyrazole junction .
  • Biological Screening: Pyrazole-carboxylic acids are explored as enzyme inhibitors (e.g., COX-2, cannabinoid receptors) , but the dichlorophenyl substituent in this compound may redirect activity toward antimicrobial targets, as seen in dichlorophenyl-containing antifungals .

Biological Activity

5-Cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 241800-51-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2N2O2C_{13}H_{10}Cl_2N_2O_2, with a molecular weight of approximately 297.14 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group and a dichlorophenyl group, contributing to its unique biological activity profile.

Synthesis

The synthesis typically involves the cyclization of cyclopropyl hydrazine with 2,4-dichlorobenzoyl chloride to form the hydrazide, which is then cyclized to yield the pyrazole structure. Subsequent oxidation reactions introduce the carboxylic acid group.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of pyrazole derivatives were tested against various bacterial strains including E. coli and S. aureus. Compounds showed promising activity with inhibition zones comparable to standard antibiotics .
CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
Similar Pyrazole DerivativeS. aureus18

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Mechanism of Action : The compound may exert its effects by modulating specific molecular targets involved in cancer cell proliferation and apoptosis.
  • Case Study : A study demonstrated that derivatives of pyrazole could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in inflammation and cancer progression .
CompoundCancer Cell LineIC50 (µM)Reference
This compoundA431 (Skin Cancer)<10
Control Drug (Doxorubicin)A4310.5

3. Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated:

  • Research Findings : Pyrazole derivatives have shown significant inhibition of inflammatory markers in vitro and in vivo models.
CompoundInflammatory ModelEffect (%) at 10 µMReference
This compoundCarrageenan-induced edema in mice61% TNF-α inhibition
Standard Drug (Dexamethasone)Carrageenan-induced edema in mice76% TNF-α inhibition

The biological activity of this compound is believed to involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors that modulate cellular pathways related to inflammation and cancer.
  • Signal Transduction Modulation : Affecting pathways such as NF-kB and MAPK that are crucial in inflammatory responses and tumorigenesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare pyrazole-4-carboxylic acid derivatives like 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid?

  • Methodology : A common approach involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., 2,4-dichlorophenylhydrazine) to form the pyrazole ring. Subsequent hydrolysis of the ester intermediate (e.g., using NaOH or KOH) yields the carboxylic acid. For regioselective cyclopropane substitution, Vilsmeier–Haack reactions or microwave-assisted synthesis may optimize yield and selectivity .
  • Key Intermediates : Ethyl 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a critical intermediate, as seen in analogous syntheses .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for structurally similar pyrazole derivatives (e.g., monoclinic crystal system with space group P2/c) .
  • Spectroscopic Methods :

  • FTIR : Validates carbonyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations.
  • NMR : 1H^1H-NMR identifies cyclopropane protons (δ 1.0–1.5 ppm) and aromatic protons from dichlorophenyl groups (δ 7.2–7.8 ppm) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • In vitro assays : Use enzyme inhibition studies (e.g., COX-2 or kinase targets) and antimicrobial susceptibility testing (MIC assays) based on structural analogs .
  • In silico docking : Molecular docking with software like AutoDock Vina predicts binding affinities to target proteins (e.g., cannabinoid receptors) .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

  • DFT Optimization : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra. Compare with experimental data to identify solvent effects or conformational flexibility .
  • Dynamic Effects : Account for temperature-dependent conformational changes using molecular dynamics (MD) simulations .

Q. How can regioselectivity challenges in cyclopropane substitution be addressed during synthesis?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazole ring to steer cyclopropane formation .
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, as shown in similar heterocyclic systems .

Q. What are the limitations of current synthetic routes, and how can they be optimized for scalability?

  • Limitations : Low yields in cyclocondensation steps due to steric hindrance from the dichlorophenyl group.
  • Optimization :

  • Microwave Synthesis : Reduces reaction time from hours to minutes and improves yield (e.g., 75% → 90%) .
  • Flow Chemistry : Enhances reproducibility and scalability for high-throughput synthesis .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its reactivity or bioactivity?

  • Computational Analysis : Calculate frontier molecular orbitals using Gaussian08. A smaller HOMO-LUMO gap (e.g., 4.5 eV) correlates with higher electrophilicity and potential bioactivity .
  • Comparative Studies : Substituent effects (e.g., electron-withdrawing Cl groups) stabilize the pyrazole ring, as shown in similar derivatives .

Contradictions and Validation

  • Spectral Mismatches : Discrepancies in 13C^{13}C-NMR data for cyclopropane carbons (e.g., δ 12–15 ppm experimental vs. δ 10–13 ppm DFT) may arise from solvent polarity effects. Validate using polarizable continuum models (PCM) in computational studies .
  • Biological Activity : Conflicting IC50_{50} values in enzyme assays (e.g., COX-2 inhibition) may reflect assay conditions (pH, co-solvents). Standardize protocols using controls from published studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

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